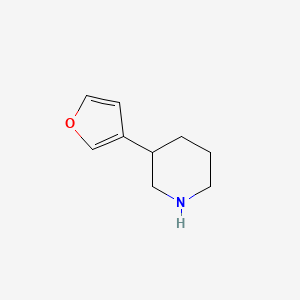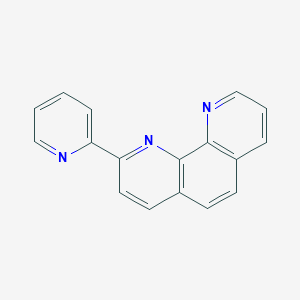
2-(2-Pyridyl)-1,10-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-2-yl)-1,10-phenanthroline is a heterocyclic compound that features a pyridine ring fused to a phenanthroline structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-yl)-1,10-phenanthroline typically involves the condensation of 2-aminopyridine with 1,10-phenanthroline-5,6-dione. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 2-(pyridin-2-yl)-1,10-phenanthroline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-(Pyridin-2-yl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide in chloroform.
Major Products
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of halogenated derivatives with bromine or chlorine atoms.
科学研究应用
2-(Pyridin-2-yl)-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a DNA intercalator and its interactions with biomolecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
作用机制
The mechanism of action of 2-(pyridin-2-yl)-1,10-phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as DNA, through intercalation or groove binding. The compound’s electronic properties also enable it to participate in redox reactions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
1,10-Phenanthroline: A parent compound with similar coordination properties but lacking the pyridine ring.
2,2’-Bipyridine: Another ligand with two pyridine rings but without the phenanthroline structure.
2-(Pyridin-2-yl)pyrimidine: A compound with a pyridine ring fused to a pyrimidine ring.
Uniqueness
2-(Pyridin-2-yl)-1,10-phenanthroline is unique due to its combination of a pyridine ring and a phenanthroline structure, providing enhanced coordination abilities and electronic properties compared to its similar compounds. This uniqueness makes it a valuable ligand in coordination chemistry and a potential candidate for various applications in research and industry.
属性
IUPAC Name |
2-pyridin-2-yl-1,10-phenanthroline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3/c1-2-10-18-14(5-1)15-9-8-13-7-6-12-4-3-11-19-16(12)17(13)20-15/h1-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGJDTVHKBKIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13612548.png)

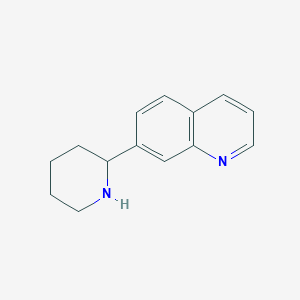
![2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13612564.png)
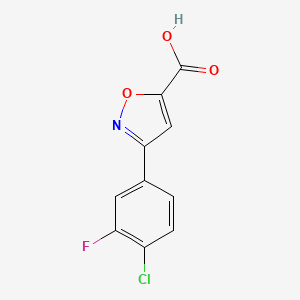


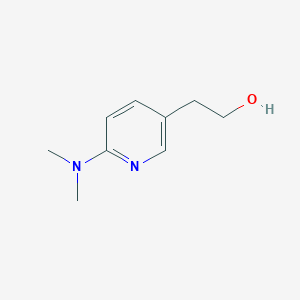
![1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)-](/img/structure/B13612589.png)
